molecular formula C12H17ClN2 B14003367 4-Dimethylamino-2-phenyl-butanenitrile CAS No. 7702-31-0

4-Dimethylamino-2-phenyl-butanenitrile

Cat. No.: B14003367
CAS No.: 7702-31-0
M. Wt: 224.73 g/mol
InChI Key: CGKNBZFAYSKZCH-UHFFFAOYSA-N
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Description

4-Dimethylamino-2-phenyl-butanenitrile is an organic compound with the molecular formula C12H16N2. It is a nitrile derivative that features a dimethylamino group and a phenyl group attached to a butanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dimethylamino-2-phenyl-butanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminobutyronitrile with benzyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride.

Another method involves the condensation of 4-dimethylaminobutyronitrile with benzaldehyde in the presence of a base, such as sodium hydroxide, followed by reduction of the resulting imine intermediate.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-2-phenyl-butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Dimethylamino-2-phenyl-butanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-2-phenyl-butanenitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminobutyronitrile: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    4-Dimethylamino-2-phenyl-2-butanone: Contains a ketone group instead of a nitrile, leading to different reactivity and applications.

    4-Dimethylamino-2-phenyl-2-butanol: Contains a hydroxyl group, making it more polar and potentially more soluble in water.

Uniqueness

4-Dimethylamino-2-phenyl-butanenitrile is unique due to the presence of both a dimethylamino group and a phenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

7702-31-0

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

4-(dimethylamino)-2-phenylbutanenitrile;hydrochloride

InChI

InChI=1S/C12H16N2.ClH/c1-14(2)9-8-12(10-13)11-6-4-3-5-7-11;/h3-7,12H,8-9H2,1-2H3;1H

InChI Key

CGKNBZFAYSKZCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C#N)C1=CC=CC=C1.Cl

Origin of Product

United States

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